molecular formula C10H14O2 B14668289 1-(2-Methoxy-1-methylcyclohexa-2,5-dien-1-yl)ethan-1-one CAS No. 41477-79-6

1-(2-Methoxy-1-methylcyclohexa-2,5-dien-1-yl)ethan-1-one

Katalognummer: B14668289
CAS-Nummer: 41477-79-6
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: HOANENBTQIYYIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxy-1-methylcyclohexa-2,5-dien-1-yl)ethan-1-one is an organic compound with a unique structure characterized by a methoxy group and a methyl group attached to a cyclohexadiene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-1-methylcyclohexa-2,5-dien-1-yl)ethan-1-one typically involves the reaction of 1-methoxy-1,4-cyclohexadiene with appropriate reagents under controlled conditions. One common method involves the use of ruthenium chloride (RuCl3) in an alcohol solvent to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methoxy-1-methylcyclohexa-2,5-dien-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Ozone, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Ruthenium chloride, palladium on carbon.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxy-1-methylcyclohexa-2,5-dien-1-yl)ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Methoxy-1-methylcyclohexa-2,5-dien-1-yl)ethan-1-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. Specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2-Methoxy-1-methylcyclohexa-2,5-dien-1-yl)ethan-1-one is unique due to its specific combination of a methoxy group and a methyl group on the cyclohexadiene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

41477-79-6

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

1-(2-methoxy-1-methylcyclohexa-2,5-dien-1-yl)ethanone

InChI

InChI=1S/C10H14O2/c1-8(11)10(2)7-5-4-6-9(10)12-3/h5-7H,4H2,1-3H3

InChI-Schlüssel

HOANENBTQIYYIH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1(C=CCC=C1OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.